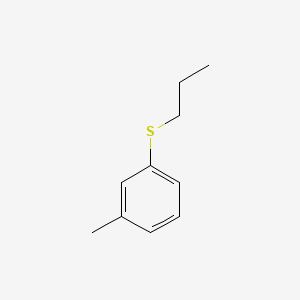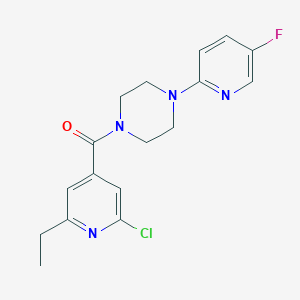![molecular formula C26H25N5O5 B2485730 ベンジル 2-[6-(3-メトキシフェニル)-4,7,8-トリメチル-1,3-ジオキソプリン[7,8-a]イミダゾール-2-イル]アセテート CAS No. 887457-84-3](/img/no-structure.png)
ベンジル 2-[6-(3-メトキシフェニル)-4,7,8-トリメチル-1,3-ジオキソプリン[7,8-a]イミダゾール-2-イル]アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、インドール誘導体の抗ウイルス可能性を探求してきました。 例えば、メチル 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸塩は、インフルエンザAウイルスに対して阻害活性を示しました .
- さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して有効性を示しました .
- (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンザミドなど、特定のインドール誘導体は、抗炎症および鎮痛作用を示すことが明らかになりました .
抗ウイルス活性
抗炎症および鎮痛作用
筋肉作動薬および前立腺阻害
リューマチおよび関節炎
その他の生物活性
要約すると、ベンジル 2-[6-(3-メトキシフェニル)-4,7,8-トリメチル-1,3-ジオキソプリン[7,8-a]イミダゾール-2-イル]アセテートは、さまざまな分野で有望であり、創薬および治療用途におけるさらなる探求のための興味深い化合物となっています。 🌟
作用機序
Target of Action
The compound contains a benzimidazole moiety, which is a crucial component of many bioactive heterocyclic compounds. Benzimidazole derivatives have been intensively studied for their diverse biological and clinical applications .
Biochemical Pathways
Without specific information on this compound, it’s challenging to summarize the affected pathways. Benzimidazole derivatives have been associated with a wide range of therapeutic applications, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid with benzyl bromoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzyl ester is then deprotected using a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid", "benzyl bromoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid (1.0 equiv), benzyl bromoacetate (1.2 equiv), N,N'-dicyclohexylcarbodiimide (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv) in dry dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in a mixture of methanol and water and add sodium hydroxide (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 8: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product." ] } | |
CAS番号 |
887457-84-3 |
分子式 |
C26H25N5O5 |
分子量 |
487.516 |
IUPAC名 |
benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-11-8-12-20(13-19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-9-6-5-7-10-18/h5-13H,14-15H2,1-4H3 |
InChIキー |
DTQGKWHUQHCMBV-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


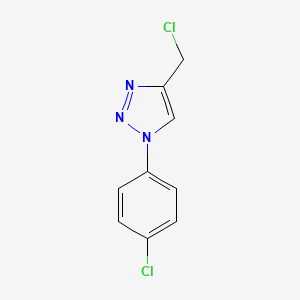
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)

![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2485655.png)
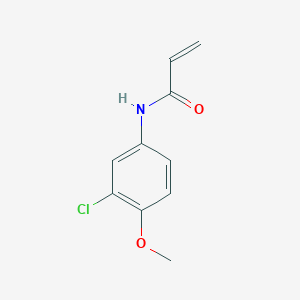


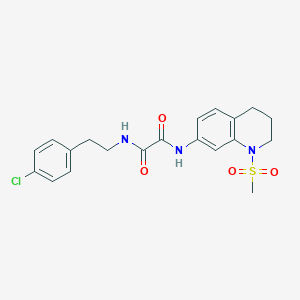
![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2485664.png)
![2-[4-(benzenesulfonyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)
